molecular formula C10H12O3 B1296839 2-Methoxy-5-methylphenylacetic acid CAS No. 58506-24-4

2-Methoxy-5-methylphenylacetic acid

Cat. No. B1296839
CAS RN: 58506-24-4
M. Wt: 180.2 g/mol
InChI Key: GHVGGBAEPWMNGB-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylphenylacetic acid, also known as methoxyphenylacetic acid or MPAA, is a small molecule with a molecular weight of 180.2 g/mol . It is an organic acid with a carboxyl group (COOH) at one end of the molecule and a methoxy group (-OCH3) and a methyl group (-CH3) attached to an aromatic ring.


Molecular Structure Analysis

The linear formula of 2-Methoxy-5-methylphenylacetic acid is C10H12O3 . It consists of a carboxyl group (COOH), a methoxy group (-OCH3), and a methyl group (-CH3) attached to an aromatic ring.

Scientific Research Applications

Metabolic Pathways and Derivatives

  • In Vivo Metabolism and Identification of Urinary Metabolites: Studies have identified metabolites of 2C-B (4-bromo-2,5-dimethoxyphenethylamine) in rats, which include various derivatives of phenylacetic acid, such as 4-bromo-2,5-dimethoxyphenylacetic acid (Kanamori et al., 2002). This research provides insights into the metabolic pathways of psychoactive substances and their derivatives.
  • Production of Phenylacetic Acid Derivatives by Curvularia Lunata: Curvularia lunata, a fungus, has been found to produce phenylacetic acid derivatives, including methyl 2-acetyl-5-hydroxy-3-methoxyphenylacetate, which highlights the potential of microorganisms in synthesizing complex chemical compounds (Varma et al., 2006).

properties

IUPAC Name

2-(2-methoxy-5-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-3-4-9(13-2)8(5-7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVGGBAEPWMNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50974065
Record name (2-Methoxy-5-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-methylphenylacetic acid

CAS RN

58506-24-4
Record name 58506-24-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30128
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Methoxy-5-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxy-5-methylphenyl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EAI Heiba, RM Dessau, WJ Koehl Jr - Journal of the American …, 1969 - ACS Publications
The manganicacetate oxidation of aromatic hydrocarbons proceeds by two competing mechanisms:(a) a free-radical mechanism resulting from the interaction of the aromatic …
Number of citations: 235 pubs.acs.org
KG Marathe, MJ Byrne, RN Vidwans - Tetrahedron, 1966 - Elsevier
Isoaurones (anhydrolactones of 2-hydroxy-α-benzylmandelic acids), trimethylanhydrohazeyl lactone 2a and its 5-methyl-4′-methoxy analogue (VI) are shown to be trans-stilbene …
Number of citations: 9 www.sciencedirect.com
A Closse, W Haefliger, D Hauser… - Journal of Medicinal …, 1981 - ACS Publications
… 4- Cyclohexyl-2-methoxy-5-methylphenylacetic Acid (48). The hydroxymethyl derivative 47 (6.5 g, 0.023 mol) in ethyl acetate (150 mL) was hydrogenated at 2 atm and room …
Number of citations: 46 pubs.acs.org
J HUKKI - actachemscand.org
… This was converted into 2-methoxy-5-methylbenzyl chloride, from which 2-methoxy-5-methylphenylacetic acid was obtained through the corresponding cyanide. The acid was esterif ied …
Number of citations: 0 actachemscand.org

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